4-acetyl-N-cyclopentylpiperazine-1-carboxamide
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Overview
Description
4-acetyl-N-cyclopentylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the piperazine family Piperazines are a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cyclopentylpiperazine-1-carboxamide typically involves the reaction of cyclopentylamine with piperazine derivatives. One common method includes the acetylation of N-cyclopentylpiperazine followed by the introduction of a carboxamide group. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-cyclopentylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in certain biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-cyclopentylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction cascades, where the compound influences cellular responses by binding to key proteins and altering their function.
Comparison with Similar Compounds
4-acetyl-N-cyclopentylpiperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
4-phenylpiperazine-1-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-methylpiperazine: Commonly used in the synthesis of pharmaceuticals.
1-benzylpiperazine: Studied for its psychoactive properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other piperazine derivatives.
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-acetyl-N-cyclopentylpiperazine-1-carboxamide |
InChI |
InChI=1S/C12H21N3O2/c1-10(16)14-6-8-15(9-7-14)12(17)13-11-4-2-3-5-11/h11H,2-9H2,1H3,(H,13,17) |
InChI Key |
MIXCJMKDBVMYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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